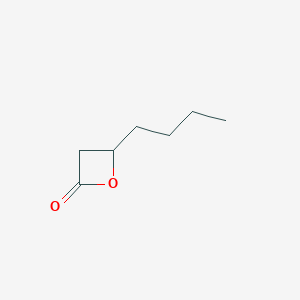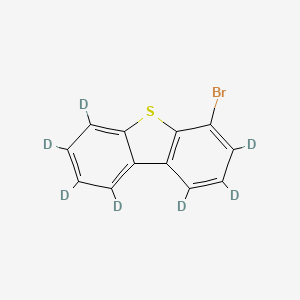
7-(Methylamino)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methylamino)naphthalen-2-ol is an organic compound that belongs to the class of naphthalenes. It is characterized by the presence of a methylamino group attached to the seventh position of the naphthalene ring and a hydroxyl group at the second position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylamino)naphthalen-2-ol typically involves the aminomethylation of naphthalen-2-ol. This process can be carried out using secondary aliphatic and heterocyclic diamines with formaldehyde and naphthalen-2-ol . The reaction is usually performed in solvents such as methanol, ethanol, or propan-2-ol, with methanol often providing the best results . The formation of strong intramolecular hydrogen bonds O−H · · · N in the molecules of some products is detected by IR and 1H NMR spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is an intermediate for the synthesis of other chemicals used in cosmetics, such as hair dyes and color intensifiers .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Methylamino)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details are less documented.
Common Reagents and Conditions:
Formaldehyde: Used in aminomethylation reactions.
Secondary Aliphatic and Heterocyclic Diamines: React with naphthalen-2-ol to form Mannich bases.
Major Products Formed:
Mannich Bases: Formed through aminomethylation reactions.
Applications De Recherche Scientifique
7-(Methylamino)naphthalen-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-(Methylamino)naphthalen-2-ol involves its interaction with molecular targets through the formation of strong intramolecular hydrogen bonds O−H · · · N . These interactions can influence the compound’s reactivity and stability in various chemical environments.
Comparaison Avec Des Composés Similaires
Naphthalen-2-ol: The parent compound without the methylamino group.
Naphthalene-2,7-diol: A related compound with two hydroxyl groups.
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Used in the detection and adsorption of aluminum ions.
Uniqueness: 7-(Methylamino)naphthalen-2-ol is unique due to the presence of both a methylamino group and a hydroxyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
377734-57-1 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
7-(methylamino)naphthalen-2-ol |
InChI |
InChI=1S/C11H11NO/c1-12-10-4-2-8-3-5-11(13)7-9(8)6-10/h2-7,12-13H,1H3 |
Clé InChI |
RVJSUVDKINUSGK-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C(C=C1)C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)
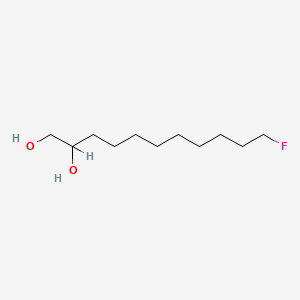
![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)
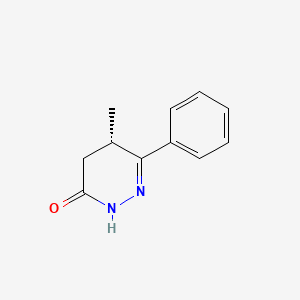
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
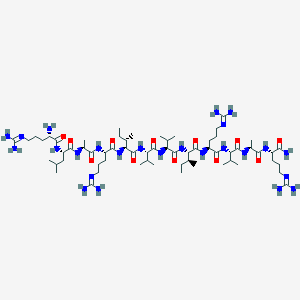
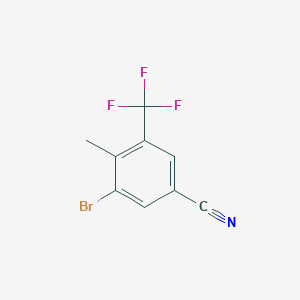

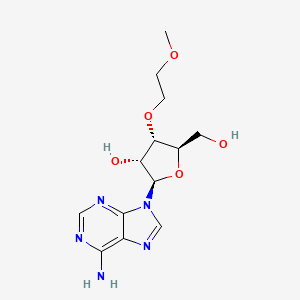

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)
![6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine](/img/structure/B13423761.png)
